3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Overview
Description
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a thiazole ring, and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the formation of the thiazole ring and subsequent functionalization with methoxy groups. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4,5-dimethoxyphenylacrylic acid
- 4-bromo-2,5-dimethoxyphenethylamine
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S.ClH/c1-11-18(12-5-8-16(26-3)17(10-12)27-4)22-20(28-11)23-19(24)13-6-7-15(25-2)14(21)9-13;/h5-10H,1-4H3,(H,22,23,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUCABHQKGYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br)C3=CC(=C(C=C3)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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